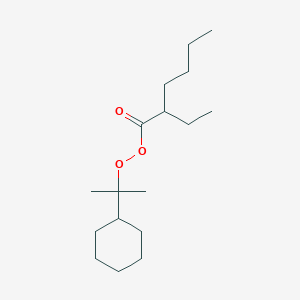![molecular formula C11H11BrOS B15161770 5-Bromo-spiro[indan-2,2'-(1,3-oxathiolane)] CAS No. 850349-52-9](/img/structure/B15161770.png)
5-Bromo-spiro[indan-2,2'-(1,3-oxathiolane)]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-spiro[indan-2,2’-(1,3-oxathiolane)]: is a chemical compound with the molecular formula C11H11BrOS and a molecular weight of 271.17 g/mol This compound features a spiro structure, which is a unique arrangement where two rings are connected through a single atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-spiro[indan-2,2’-(1,3-oxathiolane)] typically involves the reaction of indan derivatives with bromine and oxathiolane. The reaction conditions often include the use of solvents like dichloromethane or chloroform, and the process is carried out under controlled temperatures to ensure the formation of the desired spiro compound .
Industrial Production Methods: In an industrial setting, the production of 5-Bromo-spiro[indan-2,2’-(1,3-oxathiolane)] may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common to achieve high-quality products .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The bromine atom in 5-Bromo-spiro[indan-2,2’-(1,3-oxathiolane)] can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives, which may have different chemical and physical properties.
Reduction Reactions: Reduction of the compound can lead to the formation of debrominated products or other reduced forms.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and other nucleophilic reagents.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted spiro compound, while oxidation can produce various oxidized derivatives .
Applications De Recherche Scientifique
Biology and Medicine: The compound’s unique structure and reactivity make it a candidate for drug discovery and development. It may be explored for its potential biological activities, such as antimicrobial or anticancer properties .
Industry: In the industrial sector, 5-Bromo-spiro[indan-2,2’-(1,3-oxathiolane)] can be used in the synthesis of specialty chemicals and advanced materials. Its reactivity and structural features make it valuable in the production of polymers, coatings, and other high-performance materials .
Mécanisme D'action
The mechanism by which 5-Bromo-spiro[indan-2,2’-(1,3-oxathiolane)] exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The spiro structure allows for unique interactions with these targets, potentially resulting in specific biological activities .
Comparaison Avec Des Composés Similaires
- 5-Chloro-spiro[indan-2,2’-(1,3-oxathiolane)]
- 5-Fluoro-spiro[indan-2,2’-(1,3-oxathiolane)]
- 5-Iodo-spiro[indan-2,2’-(1,3-oxathiolane)]
Comparison: Compared to its halogenated analogs, 5-Bromo-spiro[indan-2,2’-(1,3-oxathiolane)] exhibits unique reactivity due to the presence of the bromine atom. Bromine’s size and electronegativity influence the compound’s chemical behavior, making it distinct from its chloro, fluoro, and iodo counterparts.
Propriétés
Numéro CAS |
850349-52-9 |
|---|---|
Formule moléculaire |
C11H11BrOS |
Poids moléculaire |
271.18 g/mol |
Nom IUPAC |
6-bromospiro[1,2-dihydroindene-3,2'-1,3-oxathiolane] |
InChI |
InChI=1S/C11H11BrOS/c12-9-1-2-10-8(7-9)3-4-11(10)13-5-6-14-11/h1-2,7H,3-6H2 |
Clé InChI |
GARMUXPQOPSYIA-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(C3=C1C=C(C=C3)Br)OCCS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{3-[Bis(2-hydroxyethyl)amino]propyl}-N'-pentan-3-ylurea](/img/structure/B15161688.png)
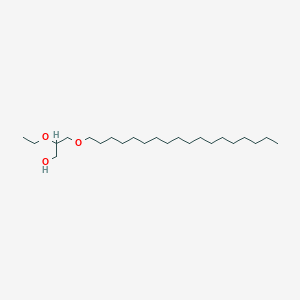
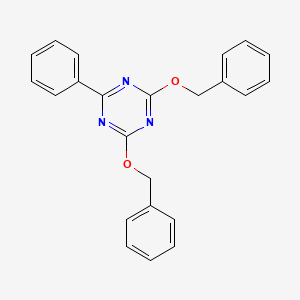
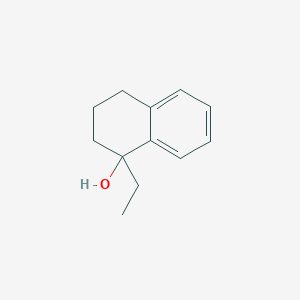
![1-(4'-Acetyl[1,1'-biphenyl]-4-yl)propan-1-one](/img/structure/B15161704.png)
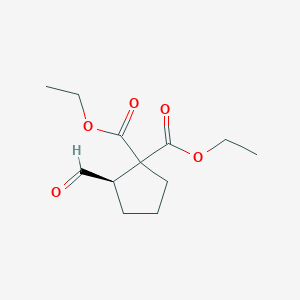
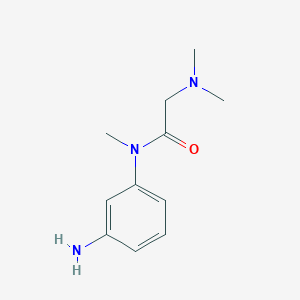
![4-[2-(4,6-Dimethyl-2H-pyrazolo[3,4-b]pyridin-3-yl)hydrazinylidene]-3-methylcyclohexa-2,5-dien-1-one](/img/structure/B15161722.png)
![D-Norleucine, N-[(1,1-dimethylethoxy)carbonyl]-4-methyl-L-leucyl-1-(methoxycarbonyl)-D-tryptophyl-, (4-nitrophenyl)methyl ester (9CI)](/img/structure/B15161723.png)
![6-Methyl-4-[(morpholin-4-yl)methyl]-2H-1-benzothiopyran-2-one](/img/structure/B15161732.png)
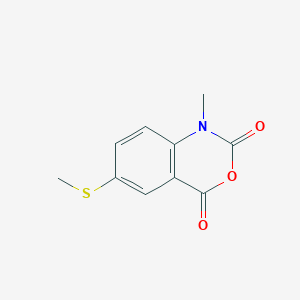
![1,1',1''-(Benzene-1,3,5-triyl)tris[2-(pyridin-2-yl)-1H-benzimidazole]](/img/structure/B15161749.png)
![6,10-Dihydroxy-8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B15161750.png)
